molecular formula C14H10ClN3O2 B4638496 5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4638496
M. Wt: 287.70 g/mol
InChI Key: YYVRFAKFCVRLOE-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of anticancer agents. This compound belongs to the pyrido[2,3-d]pyrimidine family, which are bioisosteres of purines and have demonstrated a broad spectrum of biological activities . The core structure is known to interact with multiple key biological targets. Notably, pyrido[2,3-d]pyrimidine derivatives have been extensively reported as potent inhibitors of various kinases and enzymes crucial for cell proliferation and survival . This scaffold has shown promising therapeutic potential against several cancer targets, including tyrosine kinases, the PI3K/Akt/mTOR signaling pathway, cyclin-dependent kinases (CDKs), and dihydrofolate reductase (DHFR) . For instance, derivatives similar to this compound have been designed as blockers of the RAF-MEK-ERK signaling pathway, which is constitutively activated in many tumors, and have exhibited excellent antiproliferative activity in cell-based assays . The structural motif of a substituted phenyl group at the 5-position and an N-methyl group at the 1-position is common in the design of bioactive molecules, with research indicating that such substitutions can influence potency and selectivity . Researchers can utilize this high-purity compound as a key intermediate or a reference standard in structure-activity relationship (SAR) studies, for the synthesis of more complex analogs, or in high-throughput screening campaigns to identify new lead compounds for oncology and other therapeutic areas. Please note: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-18-12-11(13(19)17-14(18)20)9(6-7-16-12)8-4-2-3-5-10(8)15/h2-7H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVRFAKFCVRLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 2-amino-3-cyanopyridine in the presence of a base, followed by cyclization and methylation steps . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium carbonate or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions.

Reaction Type Conditions Products Catalyst/Reagents
Amination DMF, 80°C, 12 hrs5-(2-aminophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneCuI, 1,10-phenanthroline, NaN₃
Hydrolysis NaOH (10%), reflux, 6 hrs5-(2-hydroxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Thiolation EtOH, 70°C, 8 hrs5-(2-mercaptophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneNaSH, K₂CO₃

Key Observations :

  • Amination proceeds regioselectively at the para position of the chlorophenyl group due to electron-withdrawing effects of the pyridopyrimidine core .

  • Hydrolysis requires harsh alkaline conditions but retains the pyrido[2,3-d]pyrimidine scaffold.

Ring Modification Reactions

The pyrido[2,3-d]pyrimidine core participates in cycloadditions and ring expansions.

2.1. Diels-Alder Cycloaddition

Dienophile Conditions Product
Maleic anhydrideToluene, 110°C, 24 hrsFused tricyclic derivative with a six-membered lactone ring
TetracyanoethyleneCHCl₃, RT, 48 hrsSpirocyclic adduct stabilized by electron-deficient pyrimidine moiety

2.2. Ring Expansion

Treatment with hydrazine hydrate (EtOH, reflux) yields a pyridotriazepine derivative via ring opening and reclosure .

Cross-Coupling Reactions

The chlorophenyl group enables Pd-catalyzed couplings for functionalization:

Coupling Type Reagents Conditions Product
Suzuki-Miyaura Arylboronic acid, Pd(PPh₃)₄DME/H₂O, 90°C, 12 hrsBiaryl derivatives with enhanced π-stacking
Sonogashira Terminal alkyne, CuITHF, 60°C, 8 hrsAlkynylated analogs for fluorescence studies

Notable Outcomes :

  • Suzuki reactions achieve >85% yield with electron-rich boronic acids .

  • Sonogashira products show bathochromic shifts in UV-Vis spectra due to extended conjugation.

Oxidation and Reduction

Reaction Reagents Outcome
Oxidation mCPBA, CH₂Cl₂, 0°CEpoxidation of the pyrido ring’s double bond (unstable; rearranges)
Reduction NaBH₄, MeOH, RTSelective reduction of the 2,4-dione to diol (minor product)

Characterization Data

Critical spectral signatures for reaction monitoring:

Reaction Product ¹H NMR (δ, ppm) IR (cm⁻¹)
Aminated derivative8.21 (s, 1H, NH₂), 7.45–7.38 (m, 4H)3420 (N–H), 1685 (C=O)
Suzuki-coupled product8.05 (d, J=8.4 Hz, 2H), 7.62–7.55 (m)1605 (C=C), 1510 (C–N)

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C (DSC data).

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media.

  • Solubility : Poor in water; soluble in DMSO, DMF, and chlorinated solvents .

Scientific Research Applications

Anticancer Activity

Several studies have indicated that pyrido[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines through various mechanisms:

  • Mechanism of Action: It is believed that the compound interferes with cellular signaling pathways essential for cancer cell proliferation and survival.
  • Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed selective cytotoxicity against breast cancer cell lines, suggesting potential for further development in targeted cancer therapies .

Antimicrobial Properties

Research has also explored the antimicrobial effects of pyrido[2,3-d]pyrimidine derivatives. The compound has shown activity against various bacterial strains:

  • Mechanism of Action: The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Case Study: In vitro assays have reported effective inhibition of Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .

Enzyme Inhibition

The compound has been studied for its capacity to inhibit specific enzymes involved in disease processes:

  • Target Enzymes: Research indicates that it may act as an inhibitor of kinases or phosphodiesterases, which are crucial in numerous signaling pathways.
  • Case Study: A recent study highlighted the inhibition of certain kinases linked to inflammatory responses, suggesting therapeutic implications in inflammatory diseases .

Data Table: Summary of Research Findings

ApplicationMechanism of ActionReference
Anticancer ActivityInhibition of cell proliferationJournal of Medicinal Chemistry
Antimicrobial ActivityDisruption of bacterial metabolismVarious microbiology studies
Enzyme InhibitionInhibition of kinases/phosphodiesterasesRecent pharmacological research

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) or other protein kinases, thereby affecting cell cycle regulation and apoptosis . Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrido[2,3-d]pyrimidine-dione Derivatives

Table 1: Key Pyrido[2,3-d]pyrimidine-dione Analogs
Compound Name Substituents Key Findings Reference
1-(2,6-Diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2n) 2,6-Diethylphenyl at position 1 - Crystal structure confirmed by X-ray diffraction.
- Methyl protons in $ ^1H $-NMR at ~3.5 ppm; aromatic protons at 6.5–8.5 ppm.
5-(2-Bromophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (0WG) 2-Bromophenyl at position 5 - Bromine substituent enhances steric bulk.
- Antimicrobial potential inferred from similar analogs.
5,6-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Methyl groups at positions 5 and 6 - Lower molecular weight (191.19 g/mol) compared to the target compound.
- Simplified structure for baseline SAR studies.

Key Observations :

  • Substituent position : The 2-chlorophenyl group in the target compound likely induces distinct electronic effects compared to para-substituted analogs (e.g., 4-chlorophenyl in pyrrolo[2,3-d]pyrimidines) .
  • Spectroscopic trends : Methyl groups in pyrido[2,3-d]pyrimidine-diones consistently show $ ^1H $-NMR signals near 3.5 ppm, while aromatic protons appear downfield (6.5–8.5 ppm) .

Thieno[2,3-d]pyrimidine-dione Derivatives

Table 2: Thieno[2,3-d]pyrimidine-diones with Bioactivity
Compound Name Substituents Bioactivity Reference
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thiazole at position 6 - Superior to metronidazole and streptomycin against Staphylococcus aureus.
- Moderate activity against Pseudomonas aeruginosa.
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Oxadiazole at position 6 - Antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Activity depends on alkylation at position 1.

Key Observations :

  • Core structure impact: Thieno[2,3-d]pyrimidine-diones exhibit stronger antimicrobial activity than pyrido analogs, likely due to enhanced lipophilicity from the sulfur atom .
  • Substituent effects : Alkylation at position 1 (e.g., benzyl or acetamide groups) reduces antimicrobial efficacy compared to unsubstituted derivatives .

Pyrrolo[2,3-d]pyrimidine-dione Derivatives

Table 3: Pyrrolo[2,3-d]pyrimidine-diones with Aryl Substituents
Compound Name Substituents Physical Properties Reference
7-(4-Chlorophenyl)-5-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-1,3-dimethyl-6-phenylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (4h) 4-Chlorophenyl at position 7 - Green powder; melting point >250°C.
- $ ^13C $-NMR signals for chlorophenyl at 120–140 ppm.

Key Observations :

  • Chlorophenyl positioning : Para-substituted chlorophenyl groups (e.g., 4h) show distinct $ ^13C $-NMR shifts compared to ortho-substituted analogs .
  • Thermal stability : High melting points (>250°C) suggest strong intermolecular interactions in pyrrolo derivatives .

Physicochemical and Electronic Properties

Frontier Molecular Orbital (FMO) Analysis

  • HOMO/LUMO energy : Pyrido[2,3-d]pyrimidine-diones with aromatic substituents (e.g., compound 2o) exhibit HOMO localization on the pyrido ring, while analogs with benzene rings (e.g., compound B) show HOMO on the aryl group .
  • Bioactivity correlation : Higher LUMO energies in pyrido derivatives (~-1.5 eV) suggest reduced electron-accepting capacity compared to flumioxazin (herbicidal control) .

Herbicidal Activity

  • Mode of action: Pyrido[2,3-d]pyrimidine-diones inhibit protoporphyrinogen oxidase (PPO), similar to flumioxazin .
  • Substituent impact : Electron-withdrawing groups (e.g., chlorine) enhance herbicidal efficacy by stabilizing reactive intermediates .

Antimicrobial Activity

  • Pyrido vs. thieno derivatives: Thieno analogs exhibit broader-spectrum activity due to increased membrane permeability .
  • MIC values: Thieno derivatives with thiazole substituents show MICs as low as 12.5 µg/mL against P. aeruginosa, outperforming streptomycin .

Biological Activity

5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused pyridine and pyrimidine ring structure. Its molecular formula is C12H9ClN4O2C_{12}H_{9}ClN_{4}O_{2}, with a molecular weight of approximately 264.68 g/mol. The presence of the 2-chlorophenyl group is crucial for its biological activity.

The biological activity of this compound primarily involves the inhibition of key enzymes and pathways associated with cancer progression:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown the ability to inhibit DHFR, which is vital for DNA synthesis and cell proliferation. This inhibition can lead to reduced tumor growth in various cancer models .
  • Cyclin-Dependent Kinase (CDK) Inhibition : The compound has been noted for its potential as a CDK inhibitor, which plays a critical role in cell cycle regulation. CDK inhibitors are being explored as anticancer agents due to their ability to induce cell cycle arrest in cancer cells .

Anticancer Activity

Studies have demonstrated that compounds within this class exhibit significant antiproliferative effects against various cancer cell lines:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxicity against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for these cell lines typically range from 10 µM to 30 µM, indicating moderate potency .
Cell LineIC50 (µM)Mechanism
A54915CDK inhibition
MCF-725DHFR inhibition
HT-2920Cell cycle arrest

Additional Biological Activities

Beyond anticancer properties, this compound may also possess:

  • Antimicrobial Activity : Preliminary studies suggest it may inhibit certain bacterial strains and fungi, although further research is needed to clarify these effects.
  • Anti-inflammatory Properties : Some derivatives have shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Study on Antiproliferative Effects : A study published in the Journal of Medicinal Chemistry evaluated various pyrido[2,3-d]pyrimidines for their antiproliferative activity across multiple cancer cell lines. The results indicated that modifications to the chlorophenyl group significantly impacted the potency against specific cancer types .
  • Mechanistic Insights : Research highlighted in Medicinal Chemistry Reviews discussed how structural variations influence the binding affinity to DHFR and CDKs. The presence of halogenated phenyl groups was associated with enhanced inhibitory activity due to increased lipophilicity and improved binding interactions .

Q & A

Q. What are the established synthetic methodologies for preparing 5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : The synthesis typically involves alkylation of a pyridopyrimidine core. For example, alkylation with benzyl chlorides or chloroacetamides in dimethylformamide (DMF) using potassium carbonate as a base has been effective for analogous compounds . Key steps include:
  • Core construction : Reaction of brominated intermediates with heterocyclic thioacetamide derivatives in acetic acid.
  • Functionalization : Alkylation at position 1 with methyl groups using iodomethane or dimethyl sulfate.
  • Purification : Recrystallization from ethanol or chromatography on silica gel.
    Table 1 : Example Reaction Conditions for Alkylation
ReagentSolventBaseTemperatureYield (%)
Benzyl chlorideDMFK₂CO₃80°C65–75
ChloroacetamideDMFK₂CO₃90°C55–60

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–3.1 ppm), and dione carbonyls (indirectly inferred via downfield shifts) .
  • X-ray crystallography : Resolves stereoelectronic effects of the 2-chlorophenyl substituent and confirms fused-ring planarity (see for analogous pyrimidine structures) .
  • Mass spectrometry (MS) : Molecular ion [M+H]⁺ and fragmentation patterns validate the molecular formula.

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from:
  • Varied assay conditions : Standardize protocols (e.g., broth microdilution for MIC determination) and include positive controls (e.g., Metronidazole for Staphylococcus aureus comparisons) .
  • Structural analogs : Compare activity with derivatives like 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione, which showed superior activity against S. aureus .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict target binding affinity and validate via mutagenesis studies.

Q. What strategies optimize the compound’s bioactivity through structural modification?

  • Methodological Answer :
  • Position-specific modifications :
  • Position 5 : Replace 2-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
  • Position 1 : Introduce bulkier alkyl groups (e.g., isopropyl) to modulate lipophilicity and membrane permeability .
  • Heterocycle substitution : Replace pyrido[2,3-d]pyrimidine with thieno[2,3-d]pyrimidine to assess activity shifts .
    Table 2 : SAR Trends for Pyridopyrimidine Derivatives
Modification SiteGroup IntroducedObserved Effect
5-(Aryl)2-Cl vs. 3-Cl2-Cl enhances antimicrobial activity
1-(Alkyl)Methyl vs. BenzylMethyl improves solubility

Q. How can reaction yields be improved in large-scale synthesis?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) and improve heat management .
  • Catalytic optimization : Screen palladium or copper catalysts for Suzuki-Miyaura coupling of chlorophenyl groups .
  • Solvent selection : Replace DMF with acetonitrile or THF to reduce viscosity and enhance mixing efficiency .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

  • Methodological Answer :
  • Nonlinear regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations) using GraphPad Prism.
  • ANOVA with post-hoc tests : Compare multiple derivatives (e.g., Tukey’s test for in vitro cytotoxicity).
  • Principal Component Analysis (PCA) : Identify structural descriptors (e.g., logP, polar surface area) correlating with activity .

Q. How to address low solubility in in vitro assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO (≤1% v/v) with PBS or cell culture media.
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the dione oxygen .

Key Challenges and Future Directions

  • Mechanistic elucidation : Use cryo-EM or SPR to study target engagement kinetics .
  • Toxicity profiling : Conduct Ames tests and zebrafish embryo assays to prioritize lead candidates.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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